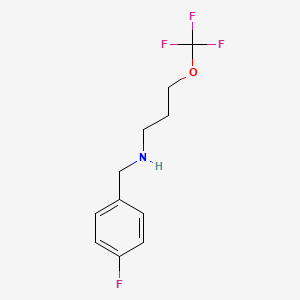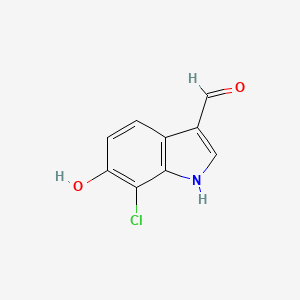
7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde: is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of indole, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a chloro group at the 7th position, a hydroxy group at the 6th position, and an aldehyde group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 7-chloro-1H-indole, followed by a reaction with formaldehyde to introduce the aldehyde group . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Chloro-6-hydroxy-1H-indole-3-carboxylic acid.
Reduction: 7-Chloro-6-hydroxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde is used as a precursor in the synthesis of various biologically active molecules. It is involved in multicomponent reactions to form complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a model compound to investigate the biological activities of indole-based molecules.
Medicine: Its derivatives have shown promising activities as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chloro and hydroxy groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
6-Hydroxy-1H-indole-3-carbaldehyde: Lacks the chloro group at the 7th position.
7-Chloro-1H-indole-3-carboxaldehyde: Lacks the hydroxy group at the 6th position.
Indole-3-carbaldehyde: Lacks both the chloro and hydroxy groups.
Uniqueness: 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-6-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-8-7(13)2-1-6-5(4-12)3-11-9(6)8/h1-4,11,13H |
InChI Key |
HDWZZORVUSVMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)C=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
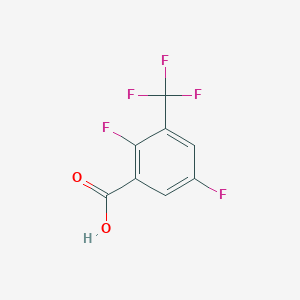
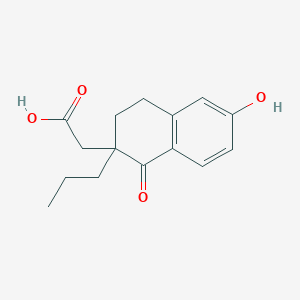

![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)

![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
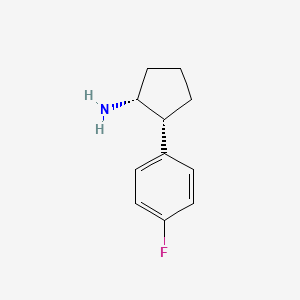
![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)
